1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide
説明
1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- Thiophen-2-yl substituent: Positioned at the 6-position of the pyridazine ring, this sulfur-containing aromatic group may enhance lipophilicity and modulate electronic properties.
- Pyrazole-5-carboxamide side chain: Linked via a methylene bridge to the triazole ring, this moiety is common in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity .
特性
IUPAC Name |
2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c1-21-11(6-7-17-21)15(23)16-9-14-19-18-13-5-4-10(20-22(13)14)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKTYANUQSLBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors.
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under reflux conditions.
Introduction of Thiophene Ring: The thiophene ring is introduced through a substitution reaction using thiophene-2-carboxylic acid or its derivatives.
Formation of Pyrazole Moiety: The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as c-Met and Pim-1 kinases, which are involved in cell proliferation and survival.
Pathways Involved: The inhibition of these kinases leads to the disruption of signaling pathways such as the PI3K/AKT/mTOR pathway, resulting in the induction of apoptosis in cancer cells.
類似化合物との比較
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key analogs from the evidence, highlighting substituent effects on physical properties and synthesis:
Key Observations
Core Heterocycles: The target compound’s triazolo-pyridazine system differs from triazolo-pyrimidines () and 1,2,3-triazoles ().
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in 5j) correlate with higher melting points (319.9–320.8°C) due to enhanced intermolecular forces, whereas electron-donating groups (e.g., methoxy in 5l) reduce melting points (249.7–250.3°C) .
- The thiophene group in the target compound may improve lipophilicity relative to phenyl or pyridyl substituents, impacting membrane permeability .
Hydrogen Bonding and Stability :
- Intramolecular C–H⋯O/N bonds stabilize triazole and pyrazole derivatives (), a feature likely critical for the target compound’s conformational rigidity and bioavailability .
Research Implications and Limitations
- Structural Insights : The triazolo-pyridazine scaffold’s electron-deficient nature may favor interactions with biological targets (e.g., enzyme active sites), though empirical validation is needed.
- Data Gaps : Melting points, spectral data, and biological activity for the target compound are unavailable in the evidence, limiting direct comparisons.
- Future Directions : Prioritize synthesis and characterization of the target compound, leveraging high-yield methods (e.g., ) and evaluating substituent effects on bioactivity.
Q & A
Q. What are the key synthetic challenges in preparing 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide, and how are they addressed?
The synthesis involves multi-step reactions, including:
- Triazolo-pyridazine core formation : Cyclization of precursors under controlled temperatures (e.g., 80–100°C) in solvents like toluene or DMF, often requiring inert atmospheres to prevent oxidation .
- Thiophene integration : Suzuki-Miyaura coupling or direct substitution reactions to attach the thiophene moiety, optimized using palladium catalysts and microwave-assisted heating .
- Pyrazole-carboxamide linkage : Amide coupling via carbodiimide chemistry (e.g., EDC/HCl), monitored by TLC to ensure completion .
Challenges like low yields in cyclization steps are mitigated by adjusting stoichiometry (e.g., excess hydrazine hydrate) and using high-purity reagents .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?
- 1H/13C NMR : Confirms regioselectivity of triazolo-pyridazine and pyrazole ring substitutions .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and detects impurities .
- HPLC with UV/Vis detection : Assesses purity (>95% threshold for biological assays), using C18 columns and acetonitrile/water gradients .
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl), pyrazole (e.g., 1,3-dimethyl), or triazolo-pyridazine groups to evaluate bioactivity shifts .
- Bioactivity profiling : Test analogs against target enzymes (e.g., protein kinases) or disease models (e.g., cancer cell lines) using dose-response assays (IC50/EC50 determination) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to targets like 14-α-demethylase .
Q. What methodologies resolve contradictions in reported bioactivity data across different studies?
- Orthogonal assay validation : Confirm enzyme inhibition (e.g., via fluorescence polarization and SPR) to rule out assay-specific artifacts .
- Controlled replication : Reproduce studies under standardized conditions (pH, temperature, solvent) to isolate variables affecting potency .
- Meta-analysis : Compare data across analogs (e.g., triazolo-pyridazine derivatives) to identify structural determinants of activity discrepancies .
Q. How can molecular docking and dynamics simulations elucidate binding mechanisms with targets like 14-α-demethylase?
- Docking protocols : Use PDB structures (e.g., 3LD6) to predict binding poses, focusing on hydrogen bonding (e.g., pyrazole N-H with heme iron) and hydrophobic interactions (thiophene with active-site residues) .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes and binding energy (MM-PBSA calculations) .
- Mutagenesis validation : Test docking predictions by engineering active-site mutations (e.g., Y140F in 14-α-demethylase) and measuring activity shifts .
Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?
- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability and reduce metabolic degradation .
- Stability assays : Monitor degradation under physiological conditions (37°C, pH 7.4) via LC-MS to identify labile groups (e.g., triazolo-pyridazine ring) .
Q. Methodological Notes
- Key structural motifs : The triazolo-pyridazine-thiophene core and pyrazole-carboxamide tail necessitate tailored synthetic and analytical approaches .
- Advanced tools : Molecular dynamics (GROMACS), SPR, and HRMS are critical for mechanistic and pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
